molecular formula C12H15ClO3 B8484209 3-Chloro-4-(pentyloxy)benzoic acid

3-Chloro-4-(pentyloxy)benzoic acid

Cat. No.: B8484209
M. Wt: 242.70 g/mol
InChI Key: HANPVWXKAKDJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(pentyloxy)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and a pentyloxy group at the 4-position of the aromatic ring. Applications include its use in liquid-crystalline polymers, where the alkoxy chain length modulates mesomorphic behavior , and as intermediates in pharmaceutical research .

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

3-chloro-4-pentoxybenzoic acid

InChI

InChI=1S/C12H15ClO3/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15)

InChI Key

HANPVWXKAKDJDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-Chloro-4-(pentyloxy)benzoic acid Cl (C3), pentyloxy (C4) C12H15ClO3 Liquid-crystalline polymers, moderate chain length for mesophase stability
3-Chloro-4-(butyloxy)benzoic acid Cl (C3), butyloxy (C4) C11H13ClO3 Shorter alkoxy chain; reduced thermal stability in supramolecular polymers
3-Chloro-4-(octyloxy)benzoic acid Cl (C3), octyloxy (C4) C15H21ClO3 Longer chain enhances liquid crystallinity; used in self-assembling materials
3-Chloro-4-(hydroxymethyl)benzoic acid Cl (C3), hydroxymethyl (C4) C8H7ClO3 Pharmacological precursor (EP1 receptor antagonists)
3-Chloro-4-(2-cyanophenoxy)benzoic acid Cl (C3), 2-cyanophenoxy (C4) C14H8ClNO3 Enhanced bioactivity; used in medicinal chemistry

Key Observations:

  • Alkoxy Chain Length: Increasing alkoxy chain length (butyloxy → pentyloxy → octyloxy) improves thermal stability and mesophase range in liquid-crystalline polymers due to enhanced van der Waals interactions .
  • Functional Group Variations: Replacement of alkoxy with hydroxymethyl () or cyanophenoxy () shifts applications from materials science to pharmacology, emphasizing the role of substituent polarity and hydrogen-bonding capacity.
  • Chlorine Position: Chlorine at the 3-position (meta to carboxylic acid) reduces pKa compared to unsubstituted benzoic acid, while alkoxy groups at the 4-position (para to Cl) further modulate electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.